Boc-D-2-Amino-4-bromo-4-pentenoic acid
Overview
Description
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate is a potent, membrane-permeable activator of cyclic adenosine monophosphate dependent protein kinase I and II. This compound mimics the effects of cyclic adenosine monophosphate as a second messenger in numerous systems while being resistant to cyclic nucleotide phosphodiesterases . It exhibits greater specificity and affinity than forskolin and cyclic adenosine monophosphate analogs such as dibutyryl-cyclic adenosine monophosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate involves the phosphorylation of adenosine with phosphorothioate reagents under controlled conditions. The reaction typically requires the use of triethylammonium salts to facilitate the formation of the cyclic monophosphorothioate structure .
Industrial Production Methods
Industrial production of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is often purified using high-performance liquid chromatography to achieve a purity level of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphorothioate group under basic conditions.
Major Products Formed
Oxidation: The major products are sulfoxides and sulfones.
Substitution: The major products are substituted phosphorothioate derivatives.
Scientific Research Applications
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cyclic adenosine monophosphate signaling pathways and their regulation.
Medicine: Utilized in pharmacological research to develop drugs targeting cyclic adenosine monophosphate dependent pathways.
Industry: Applied in the development of diagnostic assays and therapeutic agents that modulate cyclic adenosine monophosphate signaling.
Mechanism of Action
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate exerts its effects by activating cyclic adenosine monophosphate dependent protein kinase I and II. It binds to the regulatory subunits of these kinases, leading to the release of the catalytic subunits and subsequent phosphorylation of target proteins . This activation mimics the natural signaling of cyclic adenosine monophosphate, resulting in various downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
Adenosine-3’,5’-Cyclic-Monophosphate: A natural cyclic nucleotide that acts as a second messenger in many biological processes.
Rp-Adenosine-3’,5’-Cyclic-Monophosphorothioate: An isomer of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate that acts as an inhibitor of cyclic adenosine monophosphate dependent protein kinase.
8-Bromo-Adenosine-3’,5’-Cyclic-Monophosphorothioate: A brominated analog that is more lipophilic and cell-permeable than Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate.
Uniqueness
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate is unique due to its high specificity and affinity for cyclic adenosine monophosphate dependent protein kinase I and II, as well as its resistance to degradation by cyclic nucleotide phosphodiesterases . This makes it a valuable tool for studying cyclic adenosine monophosphate signaling with greater precision and stability compared to other analogs.
Biological Activity
Boc-D-2-amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that serves as a significant building block in peptide synthesis. Its unique structure, which includes a brominated side chain and a Boc (tert-butyloxycarbonyl) protecting group, suggests potential applications in various biological and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications based on available research.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 232.08 g/mol
- IUPAC Name : (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
The presence of the bromine atom may enhance lipophilicity, influencing the compound's interaction with biological membranes and potentially affecting its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Brominated Intermediate : Starting from 4-pentenoic acid, bromination is performed to introduce the bromine substituent.
- Protection of the Amino Group : The amino group is protected using the Boc group to facilitate subsequent reactions without interfering with the amine functionality.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological assays.
Biological Activity
While specific biological activities of this compound are not extensively documented, its structural analogs exhibit significant biological properties. Compounds with similar structures often play crucial roles in enzyme catalysis and receptor interactions. Here are some notable aspects of its biological activity:
Enzyme Interaction
Research indicates that compounds with brominated side chains can influence enzyme activity by altering substrate binding affinities or modulating catalytic efficiencies. For instance, studies on related compounds suggest that bromine can enhance lipophilicity, potentially improving membrane permeability and interaction with lipid bilayers .
Peptide Synthesis
This compound is primarily utilized in peptide synthesis due to its ability to serve as a building block for constructing more complex peptides. The Boc protecting group allows for selective deprotection during synthesis, facilitating the incorporation of this amino acid into peptides designed for specific biological functions .
Comparative Analysis of Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity due to differences in side chains and stereochemistry. The following table summarizes key comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-D-2-Amino-4-bromo-4-pentenoic acid | Similar structure but Fmoc protecting group | Potentially different reactivity profiles |
Fmoc-D-Alanine | Basic amino acid structure | Widely used in peptide synthesis |
Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Influences solubility and reactivity |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for further research into this compound's specific interactions.
Potential Therapeutic Applications
Given its structural characteristics, this compound may have potential therapeutic applications. For example, it could be explored as a precursor for developing peptide-based drugs targeting specific receptors or enzymes involved in disease pathways. The brominated side chain may enhance the compound's ability to interact with biomolecules, making it a candidate for further pharmacological studies .
Properties
IUPAC Name |
(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426542 | |
Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149930-92-7 | |
Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.